molecular formula C8H11NOS B1654334 S-Methyl-S-(3-methylphenyl) sulfoximine CAS No. 22132-98-5

S-Methyl-S-(3-methylphenyl) sulfoximine

Cat. No.: B1654334
CAS No.: 22132-98-5
M. Wt: 169.25
InChI Key: QTXLWZLMRDOCNA-UHFFFAOYSA-N
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Description

S-Methyl-S-(3-methylphenyl) sulfoximine, is an organosulfur compound with the molecular formula C8H11NOS and a molecular weight of 169.25 . This compound is part of the sulfoximine family, which is characterized by the presence of a sulfur atom bonded to an oxygen atom, a nitrogen atom, and two carbon-containing groups.

Chemical Reactions Analysis

S-Methyl-S-(3-methylphenyl) sulfoximine, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodosylbenzene and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sulfoximines can lead to the formation of sulfonimidates, while reduction can yield sulfonamides .

Mechanism of Action

The mechanism of action of sulfoximine, S-methyl-S-(3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. One well-studied target is the enzyme glutamine synthetase, which is inhibited by sulfoximines . The inhibition occurs through the formation of a stable complex between the sulfoximine and the enzyme, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in glutamine levels, which has various biological effects .

Comparison with Similar Compounds

S-Methyl-S-(3-methylphenyl) sulfoximine, can be compared to other similar compounds, such as sulfonamides and sulfonimidates. While all these compounds contain a sulfur atom bonded to nitrogen and oxygen atoms, sulfoximines are unique in their ability to form stable chiral centers at the sulfur atom . This property makes them valuable in asymmetric synthesis and as chiral ligands in catalysis . Other similar compounds include methionine sulfoximine, which is known for its role as a glutamine synthetase inhibitor .

Conclusion

This compound, is a versatile organosulfur compound with significant potential in various scientific fields. Its unique chemical properties, including the ability to form stable chiral centers, make it valuable for applications in medicinal chemistry, materials science, and asymmetric catalysis. Continued research into the synthesis, reactions, and applications of sulfoximines will likely uncover even more uses for this fascinating class of compounds.

Properties

CAS No.

22132-98-5

Molecular Formula

C8H11NOS

Molecular Weight

169.25

IUPAC Name

imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C8H11NOS/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6,9H,1-2H3

InChI Key

QTXLWZLMRDOCNA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=N)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)S(=N)(=O)C

Origin of Product

United States

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